molecular formula C8H5BrFNO B12099730 7-Bromo-5-fluoro-2-methylbenzo[d]oxazole

7-Bromo-5-fluoro-2-methylbenzo[d]oxazole

Cat. No.: B12099730
M. Wt: 230.03 g/mol
InChI Key: OOBQIDJIAQVKLC-UHFFFAOYSA-N
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Description

7-Bromo-5-fluoro-2-methylbenzo[d]oxazole (CAS 1226067-85-1) is a high-purity, fluorinated and brominated benzoxazole derivative offered for research and development applications. With a molecular formula of C8H5BrFNO and a molecular weight of 230.03, this compound serves as a valuable synthetic intermediate and building block in medicinal chemistry . The benzoxazole scaffold is a privileged structure in drug discovery due to its wide spectrum of pharmacological activities, which include antimicrobial, antifungal, and anticancer properties . This specific derivative, featuring bromo and fluoro substituents, is designed for use in cross-coupling reactions and further functionalization to create novel chemical entities for biological screening. Recent studies highlight the significance of benzo[d]oxazoles as prospective anticancer and antibiotic drugs, making them high-value targets in synthetic organic chemistry . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the purchaser to ensure compliance with all applicable local, state, federal, and international regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5BrFNO

Molecular Weight

230.03 g/mol

IUPAC Name

7-bromo-5-fluoro-2-methyl-1,3-benzoxazole

InChI

InChI=1S/C8H5BrFNO/c1-4-11-7-3-5(10)2-6(9)8(7)12-4/h2-3H,1H3

InChI Key

OOBQIDJIAQVKLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C(=CC(=C2)F)Br

Origin of Product

United States

The Benzo D Oxazole Core: a Significant Heterocyclic Scaffold in Contemporary Chemical Research

The benzo[d]oxazole ring system, which consists of a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent structural motif in a vast array of biologically active compounds. jocpr.comglobalresearchonline.net Its prevalence in medicinal chemistry stems from its ability to serve as a versatile scaffold, offering a rigid framework that can be readily functionalized to interact with various biological targets. jocpr.comresearchgate.net The inherent aromaticity and the presence of both hydrogen bond donors and acceptors allow for diverse intermolecular interactions, which is a crucial aspect in the design of therapeutic agents. jocpr.commdpi.com

Researchers have successfully incorporated the benzo[d]oxazole core into compounds exhibiting a wide spectrum of pharmacological activities. These include antimicrobial, anticancer, anti-inflammatory, analgesic, and anticonvulsant properties. jocpr.comnih.govnih.gov The structural similarity of the benzoxazole (B165842) nucleus to naturally occurring purine (B94841) bases, such as adenine (B156593) and guanine, is thought to facilitate its interaction with biological macromolecules like enzymes and nucleic acids. jocpr.com This has made it a valuable building block in the development of new therapeutic agents. globalresearchonline.net

Contextualizing Halogenated and Alkylated Benzo D Oxazoles in Modern Chemical Science

The introduction of halogen atoms and alkyl groups onto the benzo[d]oxazole scaffold profoundly influences its physicochemical and biological properties. Halogenation, in particular, is a widely used strategy in medicinal chemistry to modulate factors such as lipophilicity, metabolic stability, and binding affinity. The specific placement of halogen atoms can lead to enhanced biological activity. researchgate.net For instance, the incorporation of fluorine, a common bioisostere for a hydrogen atom, can alter the electronic properties of the molecule and improve its metabolic profile. nih.gov

Alkylation, the addition of alkyl groups, also plays a critical role in modifying a compound's characteristics. A methyl group, as seen in 7-Bromo-5-fluoro-2-methylbenzo[d]oxazole, can impact the molecule's conformation and its interactions with target proteins. The synthesis of such substituted benzoxazoles can be achieved through various methods, including the cyclization of ortho-aminophenols with carboxylic acids or their derivatives. nih.gov The choice of starting materials and reaction conditions allows for the precise installation of desired substituents on the heterocyclic core.

The combination of both halogen and alkyl substituents on the benzo[d]oxazole ring, as in the case of this compound, offers a nuanced approach to fine-tuning molecular properties for specific applications.

Overview of Key Research Areas Pertaining to 7 Bromo 5 Fluoro 2 Methylbenzo D Oxazole and Its Analogues

Established Synthetic Pathways to Halogenated and Methylated Benzo[d]oxazoles

The traditional synthesis of halogenated and methylated benzo[d]oxazoles relies on robust and well-documented chemical transformations. These pathways often involve the construction of the oxazole (B20620) ring onto a pre-functionalized benzene (B151609) precursor or the subsequent modification of the benzo[d]oxazole core.

Cyclization Reactions in Benzo[d]oxazole Ring Formation

The formation of the benzo[d]oxazole ring is most commonly achieved through the condensation and subsequent cyclization of an o-aminophenol with a carboxylic acid derivative or an aldehyde. acs.org This fundamental approach involves the formation of an amide or imine intermediate, followed by an intramolecular dehydration reaction to yield the fused heterocyclic system. The choice of condensing agent and reaction conditions can be tailored to accommodate various substituents on the aromatic ring. For instance, the use of a Brønsted acidic ionic liquid gel has been shown to be an efficient, reusable catalyst for the condensation of o-aminophenols with aldehydes under solvent-free conditions, producing 2-substituted benzoxazoles in high yields. acs.org Another powerful method involves the intramolecular cyclization of N-propargylamides, promoted by reagents like (diacetoxyiodo)benzene, which proceeds via a 5-exo-dig cyclization to form oxazoline (B21484) intermediates that can be converted to oxazoles. rsc.org

Regioselective Halogenation and Alkylation Strategies on the Benzo[d]oxazole Scaffold

Achieving specific substitution patterns, such as in this compound, necessitates highly regioselective reactions. Halogenation of the benzo[d]oxazole scaffold can be challenging due to the multiple reactive positions on the benzene ring. Directing group strategies are often employed to control the position of electrophilic substitution. For example, in related heterocyclic systems like 3-phenyl-2H-benzo[b] mdpi.comnih.govoxazin-2-ones, the nitrogen atom within the ring acts as a directing group in palladium-catalyzed halogenation reactions using N-halosuccinimides (NXS), leading to regioselective C-H functionalization. nih.govrsc.org This strategy allows for the introduction of bromine or chlorine atoms at specific positions. nih.gov Sequential bromination under different conditions has also been used to functionalize both the heterocyclic and benzylic positions in thiazole (B1198619) derivatives, a strategy that could be adapted for benzo[d]oxazoles. nih.gov Alkylation, particularly the introduction of a methyl group at the 2-position, is typically achieved by selecting the appropriate carboxylic acid precursor (e.g., acetic acid or its derivatives) during the initial cyclization step.

Van Leusen's Oxazole Synthesis in the Context of Benzo[d]oxazole Formation

Van Leusen's oxazole synthesis is a versatile method for creating the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.org This reaction proceeds under basic conditions, where deprotonated TosMIC attacks the aldehyde, leading to an oxazoline intermediate. organic-chemistry.orgnih.gov Subsequent elimination of toluenesulfinic acid yields the 5-substituted oxazole. nih.govmdpi.com While this method directly produces simple oxazoles, its principles can be conceptually applied to the formation of the oxazole portion of the benzo[d]oxazole system. wikipedia.orgijpsonline.com By using a suitably substituted o-hydroxybenzaldehyde derivative, one could envision a pathway where the oxazole ring is constructed, although this is less common than the direct condensation with o-aminophenols. The power of the Van Leusen synthesis lies in its tolerance for a wide range of aldehydes, making it a key tool in heterocyclic chemistry. nih.govmdpi.com

N-Deprotonation–O-SNAr Cyclization from Anilide Precursors

A highly effective strategy for synthesizing benzo[d]oxazoles involves the intramolecular cyclization of anilide precursors through an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) sequence. mdpi.comexlibrisgroup.com This method begins with an anilide derived from a 2-haloaniline, typically a 2-fluoroaniline, which is activated towards SNAr by electron-withdrawing groups at the 5-position. mdpi.comnih.gov The anilide is treated with a base, such as potassium carbonate (K₂CO₃), in an anhydrous solvent like dimethylformamide (DMF). exlibrisgroup.comresearchgate.net Deprotonation of the amide nitrogen generates a delocalized anion, which then undergoes intramolecular cyclization as the oxygen atom attacks the carbon bearing the fluorine atom, displacing it to form the oxazole ring. mdpi.com The reaction is clean and often high-yielding, without the need for metal catalysts when suitable activating groups are present. nih.gov

The efficiency and required temperature of the cyclization are dependent on the strength of the electron-withdrawing group on the SNAr acceptor ring. nih.govexlibrisgroup.com

Table 1: Effect of Activating Group on Benzanilide Cyclization Conditions

Activating Group (C5) Temperature (°C) Time (h)
Nitro (-NO₂) 90 1
Cyano (-CN) 115 1
Methoxycarbonyl (-CO₂Me) 120 2
Trifluoromethyl (-CF₃) 130 3

This interactive table summarizes data on the reaction conditions for N-deprotonation–O-SNAr cyclization based on the activating group present. nih.govexlibrisgroup.com

Innovative Synthetic Approaches and Catalytic Systems

Modern synthetic chemistry has introduced advanced catalytic systems to improve the efficiency, selectivity, and environmental footprint of benzo[d]oxazole synthesis.

Application of Metal-Catalyzed and Organocatalytic Methodologies

Metal-catalyzed reactions have become indispensable for the synthesis and functionalization of benzo[d]oxazoles. Palladium catalysts, for instance, are used for regioselective C-H halogenation, offering a direct route to halogenated derivatives. nih.govrsc.org Copper catalysts have been employed in cyclization reactions of anilides that lack strong activating groups for SNAr, facilitating the crucial C-O bond formation. nih.govorganic-chemistry.org

Organocatalysis, which avoids the use of metals, has also emerged as a powerful alternative. Brønsted acidic ionic liquids have been shown to effectively catalyze the condensation of o-aminophenols and aldehydes. acs.org Furthermore, direct organocatalytic methods have been developed for the chemo- and regioselective synthesis of complex molecules containing the benzoxazole moiety, such as in the [3+2]-cycloaddition between aryl azides and benzoxazole-ketones to form triazoles. rsc.org These catalyst-free or organocatalytic approaches, often performed under mild or microwave-assisted conditions, represent a greener and more efficient path to functionalized benzo[d]oxazoles. rsc.org

Table 2: Examples of Catalytic Systems in Benzo[d]oxazole Synthesis

Catalyst Type Specific Catalyst Example Reaction Type Reference
Metal Catalyst Palladium(II) Acetate (Pd(OAc)₂) Regioselective Halogenation nih.gov
Metal Catalyst Copper (Cu) Intramolecular Cyclization nih.gov
Organocatalyst Brønsted Acidic Ionic Liquid (BAIL) Gel Condensation/Cyclization acs.org
Metal-Free Phenyliodine Diacetate (PIDA) Intramolecular Cyclization organic-chemistry.org

This interactive table presents various catalytic systems used in the synthesis of benzo[d]oxazole and related heterocycles.

Ionic Liquid-Assisted Synthesis of Benzo[d]oxazole Derivatives

The use of ionic liquids (ILs) in the synthesis of benzo[d]oxazole derivatives represents a significant advancement in green chemistry, often providing high yields under mild conditions and allowing for catalyst recycling. ijpsonline.com

Research has demonstrated the utility of various ionic liquids as both catalysts and reaction media. For instance, novel oxazoles have been prepared through a one-pot van Leusen synthesis using 1-butyl-3-methylimidazolium bromide ([bmim]Br) as a recyclable solvent, which can be reused up to six times without a significant drop in product yield. ijpsonline.com Another approach involves the intermolecular cyclization of 2-aminophenols with 2,4-pentanedione using long-chained acidic ionic liquids, which proceeds efficiently under metal-free conditions. ijpsonline.com

A reusable Brønsted acidic ionic liquid gel (BAIL gel), created by treating 1-methyl-3-(4-sulfobutyl)-1H-imidazolium hydrogen sulfate (B86663) with tetraethyl orthosilicate (B98303) (TEOS), has been employed as an effective heterogeneous catalyst. nih.govacs.org This method allows for the synthesis of benzoxazoles from 2-aminophenol (B121084) and benzaldehyde (B42025) under solvent-free conditions at 130 °C, with the catalyst being easily recovered by centrifugation and reused multiple times without significant loss of activity. nih.govacs.org Furthermore, direct oxidative amination reactions for benzoxazole synthesis have been achieved at room temperature using inexpensive and recyclable ionic liquids like [BPy]BF4, highlighting the eco-friendly nature of these methodologies. ijpsonline.com Some syntheses have also been performed using a bis-ionic liquid, [BDBDIm]Br, for the conversion of precursors like 2-amino-4-chlorophenol (B47367) into oxazoles at room temperature. researchgate.net The combination of ionic liquids with microwave irradiation has also been explored to facilitate the synthesis of complex structures like benzo[d]oxazol-5-yl-1H-benzo[d]imidazole, where the ionic liquid support aids in absorbing microwave energy. nih.gov

Ionic Liquid/CatalystPrecursorsKey FeaturesReference
[bmim]BrTosMIC, Aliphatic Halides, AldehydesHigh yield; Reusable up to 6 times ijpsonline.com
Long-chained acidic ILs2-Aminophenol, 2,4-PentanediolMetal-free; Intermolecular cyclization ijpsonline.com
BAIL gel2-Aminophenol, BenzaldehydeHeterogeneous catalyst; Solvent-free; Reusable nih.govacs.org
[BPy]BF4Benzoxazole derivatives, Secondary aminesRoom temperature; Metal-free; Recyclable ijpsonline.com
[BDBDIm]Br2-amino-4-chlorophenol, Arylazosalicylic acidRoom temperature reaction researchgate.net
Ionic liquid support4-hydroxy-3-nitrobenzoic acid, o-phenylenediamineMicrowave-assisted; Solid support nih.gov

Hypervalent Iodine(III) Promoted Tandem Reactions for Benzoxazole Construction

Hypervalent iodine(III) reagents, such as Phenyliodonium diacetate (PIDA) and 2-Iodoxybenzoic acid (IBX), have emerged as powerful tools for constructing benzoxazole rings. These reagents function as both an oxidant and a Lewis acid, enabling tandem reactions that are often metal-free and exhibit high functional group tolerance. rsc.orgresearchgate.net

A practical synthesis of 2-aminobenzoxazoles has been developed from commercially available o-fluoroanilines and formamides. rsc.org This process avoids metal catalysts and allows for a variety of substituents to be introduced onto the benzoxazole backbone. rsc.org In some variations, reacting a secondary naphthylamine with N,N-dimethylformamide (DMF) in the presence of a hypervalent iodine reagent like PIDA can yield an NMe2-substituted naphthyl-fused oxazole. nih.gov The mechanism is believed to involve electrophilic activation followed by an intramolecular C–H/C–O cyclization. nih.gov

These reactions can be optimized by tuning the specific hypervalent iodine reagent used. For example, by replacing IBX with PIDA, the yield of a target 2-amino-substituted benzoxazole was improved to 81%. nih.gov Microwave irradiation can also be combined with hypervalent iodine reagents, such as Phenyliodoniumbis-trifluoroacetate (PIFA), in ethanol (B145695) to promote oxidative cyclization, leading to good yields in short reaction times. jbarbiomed.com The versatility of this approach allows for the synthesis of a wide array of benzoxazole derivatives from various anilines and aldehydes or formamides. rsc.orgresearchgate.net

ReagentSubstratesKey FeaturesReference
Hypervalent Iodine(III)o-Fluoroanilines, FormamidesMetal-free; High functional group tolerance rsc.orgresearchgate.net
PIDA2-Naphthylamine, DMFChemoselective C-N bond cleavage nih.gov
PIFA2-Aminothiophenol, Aromatic aldehydesMicrowave-assisted; Green synthesis jbarbiomed.com
Hypervalent Iodine(III)Anilines, AldehydesCascade transformation to form benzimidazoles researchgate.net

Synthesis of Substituted Benzo[d]oxazoles with Piperazine (B1678402) and Fluorine Moieties

The incorporation of both fluorine atoms and piperazine moieties into the benzoxazole scaffold is a common strategy in medicinal chemistry, aiming to mimic the structural features of potent antibiotics like ciprofloxacin. nih.gov This has led to the development of specific synthetic routes to create these complex molecules.

One approach involves a multi-step synthesis starting with the acetylation of 5-amino-2-(4-chlorobenzyl)-benzo[d]oxazole with chloropropionyl chloride. nih.gov The resulting intermediate is then refluxed with various secondary amines, including substituted piperazines, to yield the final N-substituted propanamide derivatives. nih.gov Another strategy reports the synthesis of benzo[d]oxazoles through an N-deprotonation–O-SNAr (Nucleophilic Aromatic Substitution) cyclization sequence. researchgate.netsemanticscholar.org In this method, anilides derived from 2-fluorobenzaldehydes are cyclized using a base like potassium carbonate in an anhydrous solvent such as DMF. researchgate.netsemanticscholar.org The presence of fluorine is crucial for this type of synthetic design. nih.gov The synthesis of related fluoro-substituted benzothiazoles has been achieved by treating 4-fluoro-3-chloro aniline (B41778) with potassium thiocyanate, followed by reaction with hydrazine (B178648) hydrate (B1144303) and subsequent condensation with various aldehydes. orientjchem.org

These synthetic schemes highlight the modular nature of building complex benzoxazoles, where different fragments can be introduced sequentially to achieve the desired substitution pattern, including the important fluorine and piperazine groups. nih.govnih.gov

Optimization of Reaction Parameters and Yield Enhancement in Benzo[d]oxazole Synthesis

Investigation of Solvent Systems and Temperature Profiles

Optimizing solvent systems and temperature is critical for maximizing the yield and purity of benzo[d]oxazole products. The choice of solvent and reaction temperature often depends on the specific synthetic methodology being employed.

In the synthesis of benzo[d]oxazoles via N-deprotonation–O-SNAr cyclization, anhydrous Dimethylformamide (DMF) is a common solvent, and the required temperature is directly correlated with the potency of the electron-withdrawing group at the C5 position of the SNAr acceptor ring. semanticscholar.org For example, a potent nitro- group allows the reaction to proceed at 90 °C, while a less potent trifluoromethyl group requires a higher temperature of 130 °C for the cyclization to complete. semanticscholar.org

For syntheses involving the condensation of o-aminophenols with aldehydes, solvents like toluene (B28343) are used with heating to 111 °C. nih.gov In other cases, trifluoroacetic acid (Tf2O)-promoted syntheses are performed in Dichloromethane (DCM) at room temperature, sometimes followed by heating to 90 °C. nih.gov Solvent-free conditions are also utilized, particularly in green chemistry approaches, such as the use of a BAIL gel catalyst where the reaction mixture is simply heated to 130 °C. nih.govacs.org

The following table summarizes various solvent and temperature conditions used in benzoxazole synthesis:

MethodSolventTemperatureKey FindingsReference
N-Deprotonation–O-SNArAnhydrous DMF90-130 °CTemperature depends on C5 activating group potency semanticscholar.org
CondensationToluene111 °CFly-ash catalyzed condensation nih.gov
Tf2O-Promoted SynthesisDCM / DCERoom Temp to 90 °CEffective for coupling tertiary amides and 2-aminophenols nih.gov
BAIL Gel CatalysisSolvent-Free130 °CGreen, heterogeneous catalysis nih.govacs.org
Microwave/PIFAEthanol80 °CRapid, green synthesis method jbarbiomed.com

Advanced Purification Techniques in Synthetic Organic Chemistry

The isolation of pure this compound and its analogs from reaction mixtures requires the application of various advanced purification techniques. The choice of method depends on the physical properties of the target compound and the nature of the impurities. simsonpharma.comgeeksforgeeks.org

Crystallization and Recrystallization: This is a primary technique for purifying solid organic compounds. geeksforgeeks.orgquora.com It relies on the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures. simsonpharma.com The impure solid is dissolved in a minimum amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities in the solution. simsonpharma.com This method is effective for obtaining high-purity crystalline solids. allen.in

Distillation: Distillation is used to purify liquids based on differences in their boiling points. simsonpharma.comgeeksforgeeks.org

Simple Distillation: Separates liquids with significantly different boiling points (typically >50 °C apart). simsonpharma.comallen.in

Fractional Distillation: Used for liquids with closer boiling points, employing a fractionating column to achieve better separation. simsonpharma.comgeeksforgeeks.org

Vacuum Distillation: Employed for compounds that decompose at their atmospheric boiling point. Lowering the pressure reduces the boiling point to a safer temperature. simsonpharma.comgeeksforgeeks.org

Chromatography: This is a highly versatile set of techniques for separating, identifying, and purifying compounds. numberanalytics.com The separation is based on the differential partitioning of components between a stationary phase and a mobile phase. geeksforgeeks.org

Column Chromatography: A common preparative technique where the impure mixture is passed through a column packed with a solid adsorbent (e.g., silica (B1680970) gel), and components are eluted with a solvent. geeksforgeeks.org Synthesized benzoxazoles are frequently purified by chromatography on silica gel using solvent systems like petroleum ether:ethyl acetate. nih.gov

Thin-Layer Chromatography (TLC): Primarily used to monitor reaction progress and determine the appropriate solvent system for column chromatography. geeksforgeeks.org

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC): These are advanced instrumental techniques offering high resolution, speed, and sensitivity, suitable for both analytical and preparative-scale purification of complex mixtures. numberanalytics.com

Extraction: Liquid-liquid extraction separates compounds based on their differential solubility in two immiscible solvents. simsonpharma.com It is often used during the work-up phase of a synthesis to remove inorganic salts or other impurities from the organic product. simsonpharma.com

TechniquePrincipleApplication in Benzoxazole SynthesisReference
RecrystallizationDifferential solubility at various temperaturesPurifying solid benzoxazole products from suitable solvents like ethanol or dichloromethane nih.govsimsonpharma.comgeeksforgeeks.org
Column ChromatographyDifferential adsorption on a stationary phaseIsolating the desired product from reaction byproducts and unreacted starting materials nih.govnih.gov
DistillationDifference in boiling pointsPurifying liquid precursors or solvents simsonpharma.comgeeksforgeeks.org
ExtractionDifferential solubility in immiscible solventsInitial work-up to separate the organic product from aqueous and inorganic impurities simsonpharma.com
HPLC/UHPLCHigh-resolution chromatographic separationFinal purification to achieve high-purity compounds; analysis of purity numberanalytics.com

Nucleophilic and Electrophilic Substitution Reactions on the Benzo[d]oxazole Ring System

The electronic nature of the benzo[d]oxazole ring, influenced by the electronegative oxygen and nitrogen atoms, makes the aromatic system susceptible to specific substitution reactions. The existing halogen substituents serve as key handles for introducing further molecular complexity.

The benzo[d]oxazole ring is moderately electron-deficient, which can facilitate nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups or the inherent electronics of the heterocycle. The fluorine atom at position C-5 and the bromine atom at C-7 are potential leaving groups for such transformations.

Research on analogous halogenated benzoxazoles demonstrates the feasibility of these reactions. For instance, in the synthesis of 5-fluoro-6-(substituted phenyl-piperazin-1-yl)-benzoxazoles, a chloro group ortho to a nitro group is readily displaced by various aryl piperazines in a classic SNAr reaction. wikipedia.org This highlights that halogen atoms on the benzoxazole ring are susceptible to substitution by nitrogen nucleophiles, a principle directly applicable to the 7-bromo-5-fluoro system. The reaction of a related fluoronitrophenol with arylpiperazines provides the substitution products in good yields, as detailed in the table below.

Table 1: Nucleophilic Aromatic Substitution on a Halogenated Benzoxazole Precursor

Aryl Piperazine Substituent Solvent Reaction Time (h) Yield (%)
Phenyl Toluene 24 65
2-Fluorophenyl Chlorobenzene 48 60
3-Hydroxyphenyl Toluene 24 28
2-Methoxyphenyl Chlorobenzene 48 58

Data synthesized from studies on analogous 4-fluoro-5-(substituted phenyl-piperazin-1-yl)-2-nitro-phenoles. wikipedia.org

Furthermore, while direct examples on 7-bromo-5-fluorobenzo[d]oxazole are not prevalent, the concept of halogen exchange (e.g., Finkelstein reaction) could be applied. libretexts.org Converting the C-7 bromide to a more reactive iodide via palladium or copper catalysis could facilitate subsequent cross-coupling reactions under milder conditions.

The methyl group at the C-2 position is a key site for functionalization. While not intrinsically reactive toward nucleophiles, it can be readily activated. One common strategy involves radical halogenation (e.g., using N-bromosuccinimide) to form a 2-(halomethyl)benzoxazole. This intermediate is a potent electrophile, susceptible to substitution by a wide range of nucleophiles. Studies on related 2-(halomethyl)oxazoles show that they react efficiently with primary and secondary amines, alkoxides, and phenoxides to yield the corresponding aminomethyl and ether-linked derivatives. nih.gov

Alternatively, the methyl group can undergo oxidative transformations. Research on the analogous 2-methylbenzothiazole (B86508) has shown that the methyl group can be oxidized to form an aldehyde (2-formylbenzothiazole). Current time information in Pasuruan, ID. This transformation provides a valuable carbonyl derivative, which can serve as a precursor for imines, alcohols, and other functionalities through further reaction. This pathway, involving initial attack by a radical species like hydroxyl radical, highlights a metal-free method for functionalizing the C-2 methyl group. Current time information in Pasuruan, ID.

Redox Chemistry of Benzo[d]oxazole Frameworks

The inherent aromatic and heterocyclic nature of benzo[d]oxazoles makes them redox-active, a property that can be harnessed for both derivative formation and applications in materials science.

The benzo[d]oxazole core can participate in oxidative electrochemical processes. Studies focused on developing redox-active organic materials for batteries have explored benzoxazole derivatives, demonstrating their ability to undergo stable oxidation and reduction cycles. nih.gov These properties are typically investigated using techniques like cyclic voltammetry to determine the half-wave potentials of the molecules. nih.gov

Beyond the core, the substituents offer specific sites for oxidation. As mentioned previously, the C-2 methyl group is a prime target for oxidation. The reaction of 2-methylbenzothiazole with OH radicals leads to the formation of 2-formylbenzothiazole in significant yield, a transformation that proceeds through a multi-step mechanism initiated by hydrogen abstraction from the methyl group. Current time information in Pasuruan, ID. This selective oxidation provides a powerful method for introducing a carbonyl group, a versatile functional handle for further synthetic elaboration. Additionally, the oxazole ring system, in general, is known to be susceptible to photo-oxidation, which can lead to ring-opened or rearranged products. wikipedia.org

Reductive chemistry is crucial both for modifying the benzo[d]oxazole scaffold and for its synthesis. The oxazole ring can undergo electrochemical reduction, typically at the C-2 position, particularly in protic solvents. wikipedia.org This reactivity allows for the selective modification of the heterocyclic portion of the molecule.

Reductive processes are also integral to the construction of the benzo[d]oxazole ring itself. A highly efficient, one-pot method for synthesizing 5-fluoro-2-methyl-6-(arylpiperazinyl)benzoxazoles involves the reductive cyclization of a 4-fluoro-5-(arylpiperazinyl)-2-nitrophenol intermediate. wikipedia.org This reaction, mediated by indium powder in acetic acid, simultaneously reduces the nitro group to an amine and facilitates the cyclization with trimethyl orthoacetate to form the oxazole ring. wikipedia.org This process demonstrates the synthetic utility of reduction in building the core framework, often leading to good or very good yields (53-75%). wikipedia.org

Advanced Coupling Reactions for Molecular Diversification

The C-7 bromo substituent on the this compound molecule is a cornerstone for molecular diversification, serving as an ideal electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling , which couples an organohalide with an organoboron species, is a premier method for creating C-C bonds. youtube.com This reaction is widely used to synthesize biaryl compounds, styrenes, and polyolefins. youtube.com Its application to sterically hindered or complex heterocyclic systems, such as 2-arylbenzothiazoles, has been demonstrated to proceed in excellent yields (up to 99%) by leveraging the coordinating properties of the heterocycle itself to facilitate the catalytic cycle. Current time information in Pasuruan, ID.

The Buchwald-Hartwig amination is a powerful reaction for forming C-N bonds by coupling aryl halides with amines. wikipedia.orgnih.gov This method has largely replaced harsher, classical methods due to its broad substrate scope and milder conditions. wikipedia.org The development of bulky, electron-rich phosphine (B1218219) ligands has been critical to its success, enabling the coupling of virtually any amine with a wide variety of aryl halides. organic-chemistry.org

Other important palladium-catalyzed transformations include the Heck reaction and the Sonogashira coupling . The Heck reaction couples aryl halides with alkenes to form substituted olefins, and it is particularly useful for intramolecular cyclizations to build complex polycyclic systems. youtube.comyoutube.com The Sonogashira coupling joins aryl halides with terminal alkynes, providing a direct route to aryl acetylenes, which are valuable intermediates in organic synthesis. nih.gov The reactivity of the halide in these reactions typically follows the order I > Br > Cl. nih.gov

Table 2: Representative Advanced Coupling Reactions on Aryl Bromides

Coupling Reaction Coupling Partner Catalyst System (Example) Product Type
Suzuki-Miyaura Current time information in Pasuruan, ID.youtube.com Arylboronic acid Pd2(dba)3 / Na2CO3 Biaryl
Buchwald-Hartwig wikipedia.orgbeilstein-journals.org Primary/Secondary Amine Pd(OAc)2 / Phosphine Ligand / Base (e.g., NaOtBu) Aryl Amine
Heck youtube.comresearchgate.net Alkene (e.g., Styrene) Pd(OAc)2 / PPh3 / Base (e.g., Et3N) Substituted Alkene
Sonogashira nih.gov Terminal Alkyne PdCl2(PPh3)2 / CuI / Base (e.g., Et3N) Aryl Alkyne

This table summarizes common conditions for coupling reactions involving aryl bromides, which are applicable to the 7-bromo position of the target compound.

Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The bromine atom at the 7-position of the this compound scaffold serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forging new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, thereby enabling the synthesis of a diverse array of functionalized benzoxazole derivatives.

Suzuki-Miyaura Coupling: This reaction is a powerful method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. In the context of bromo-substituted oxazoles, the Suzuki-Miyaura reaction has been successfully employed to introduce aryl and heteroaryl substituents. researchgate.netnih.gov For instance, the coupling of bromooxazole building blocks with various boronic acids under palladium catalysis has been demonstrated to proceed with high efficiency. researchgate.net The reaction conditions typically involve a palladium catalyst, such as Pd(OAc)2 or a preformed N-heterocyclic carbene (NHC)-palladium complex, a phosphine ligand, and a base. researchgate.netnih.gov The choice of ligand and base can significantly influence the reaction's success and yield. nih.gov

Heck Reaction: The Heck reaction provides a means to form C-C bonds by coupling the bromo-substituted benzoxazole with an alkene. While direct examples with this compound are not extensively documented in readily available literature, studies on analogous systems, such as 3-bromoindazoles, have shown that such couplings are feasible. beilstein-journals.org These reactions often require a palladium catalyst and a base to proceed. beilstein-journals.org

Sonogashira Coupling: This cross-coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl halide, offering a direct route to alkynyl-substituted benzoxazoles. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.org Successful Sonogashira couplings have been reported for various bromo-substituted heterocycles, including bromoindoles and dihalogenated aminopyridines, highlighting the potential applicability to this compound. researchgate.netnih.gov

Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds, allowing for the introduction of a wide range of amine functionalities. Mechanistic studies on palladium-catalyzed C-N cross-coupling reactions have provided a deep understanding of the catalytic cycle, which is crucial for optimizing reaction conditions for substrates like this compound. mit.edu

The following table summarizes representative conditions for these cross-coupling reactions as applied to analogous bromo-substituted heterocyclic systems.

ReactionCatalyst/ReagentsSubstrate ExampleProduct TypeReference
Suzuki-Miyaura Coupling Pd(OAc)₂, dppf, Na₂CO₃BromooxazoleAryl-substituted oxazole researchgate.net
Heck Reaction Pd catalyst, Base3-BromoindazoleVinyl-substituted indazole beilstein-journals.org
Sonogashira Coupling Pd catalyst, Cu(I) co-catalyst, Amine base5-BromoindoleAlkynyl-substituted indole organic-chemistry.orgresearchgate.net
Buchwald-Hartwig Amination Pd catalyst, Ligand, BaseAryl HalideAryl Amine mit.edu

Heterocyclic Ring Annulation and Expansion Studies

The strategic placement of reactive functional groups on the this compound core can be leveraged for the construction of more elaborate, fused heterocyclic systems. These annulation and expansion reactions are of significant interest as they provide access to novel chemical entities with potentially unique biological activities.

While specific examples detailing ring annulation or expansion directly from this compound are limited in the surveyed literature, the general principles of heterocyclic synthesis can be applied. For instance, the introduction of an amino group via a Buchwald-Hartwig amination followed by reaction with a suitable dielectrophile could lead to the formation of a new fused ring.

One notable example in a related system is the synthesis of imidazo-fused heterocycle dimers through a one-pot Groebke–Blackburn–Bienaymé (GBB) three-component reaction. nih.gov This reaction demonstrates the potential for constructing complex heterocyclic architectures from simpler building blocks. Although not a direct transformation of a pre-existing benzoxazole, it highlights a powerful strategy for accessing fused systems.

Furthermore, the development of synthetic methods for tunable fluorescent imidazole-fused heterocycle dimers showcases the ability to construct extended π-systems with interesting photophysical properties. nih.gov Such strategies could potentially be adapted to benzoxazole-based substrates to generate novel fluorophores.

Reaction TypeStarting Material AnalogueKey TransformationResulting HeterocycleReference
Groebke–Blackburn–Bienaymé Reaction Amidine, Isocyanide, AldehydeMulticomponent reactionImidazo-fused heterocycle nih.gov

Mechanistic Studies of Chemical Transformations in Benzo[d]oxazole Systems

A thorough understanding of the reaction mechanisms governing the transformations of benzo[d]oxazole derivatives is paramount for the rational design of synthetic routes and the optimization of reaction conditions. Several studies have shed light on the mechanistic intricacies of key reactions involving the benzoxazole scaffold.

Theoretical Studies: Computational methods, particularly Density Functional Theory (DFT), have emerged as powerful tools for probing the reactivity of benzoxazole derivatives at a molecular level. researchgate.net DFT studies can provide insights into the electronic properties, such as the distribution of electron density and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the regioselectivity and reactivity of the molecule towards electrophilic and nucleophilic attack. researchgate.net Such theoretical investigations can complement experimental findings and guide the development of new synthetic methodologies.

Key Mechanistic Insights:

Oxidative Addition: In palladium-catalyzed cross-coupling reactions, the initial step often involves the oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the benzoxazole. The electronic nature of the benzoxazole ring, influenced by the fluorine and methyl substituents, can impact the rate of this step.

Reductive Elimination: The final step of the catalytic cycle is typically reductive elimination from a palladium(II) intermediate, which forms the desired C-C or C-heteroatom bond and regenerates the active palladium(0) catalyst. The nature of the ligands on the palladium center plays a critical role in facilitating this step. mit.edu

Role of Ligands: The choice of phosphine or N-heterocyclic carbene (NHC) ligands is crucial in stabilizing the palladium catalyst, promoting the desired reactivity, and influencing the selectivity of the reaction. nih.gov

Spectroscopic and Spectrometric Characterization Methodologies Applied to Benzo D Oxazole Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for characterizing the carbon-hydrogen framework of 7-Bromo-5-fluoro-2-methylbenzo[d]oxazole.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts and coupling patterns of the two aromatic protons on the benzene (B151609) ring are influenced by the positions of the bromine and fluorine substituents. The methyl group at the 2-position would typically appear as a sharp singlet in the upfield region of the spectrum. For analogous brominated benzoxazoles, aromatic proton shifts are observed between δ 6.77–7.04 ppm.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum would show eight distinct signals corresponding to the eight carbon atoms of the benzoxazole (B165842) core and the methyl group. The carbons attached to the electronegative fluorine and bromine atoms, as well as the carbons of the oxazole (B20620) ring, would exhibit characteristic chemical shifts. For example, the carbonyl carbon in similar benzoxazolone structures typically resonates around 154–155 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

Atom PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
2-CH₃~2.5~15
2-C-~164
3a-C-~149
4-CH~7.4~115 (d, J(C-F))
5-C-F-~160 (d, J(C-F))
6-CH~7.2~112 (d, J(C-F))
7-C-Br-~100
7a-C-~142

Note: These are predicted values based on analogous structures. Actual experimental values may vary. The 'd' indicates a doublet due to coupling with fluorine.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a crucial and highly informative technique. ¹⁹F NMR is exceptionally sensitive and offers a wide range of chemical shifts, making it an ideal tool for probing the local environment of the fluorine atom. ed.ac.uk The technique's high sensitivity and 100% natural abundance of the ¹⁹F nucleus allow for the analysis of even small quantities of material. ed.ac.uk The chemical shift of the fluorine atom in this compound provides direct evidence of its position on the aromatic ring. Furthermore, coupling between the ¹⁹F nucleus and adjacent ¹H and ¹³C nuclei (heteronuclear coupling) can be observed, which helps to confirm the substitution pattern on the benzene ring. nih.gov In a similar compound, 5-fluoro-2-phenylbenzoxazole, the ¹⁹F signal appears at δ -111.9 ppm. rsc.org This technique is particularly powerful for identifying fluorinated molecules within complex mixtures. ed.ac.uk

To unambiguously assemble the molecular puzzle, 2D NMR experiments are employed. These techniques reveal correlations between different nuclei, confirming the bonding framework. nih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-spin coupled to each other, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H-4 and H-6), confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.edu The HSQC spectrum would show correlations for the methyl group (CH₃) and the two aromatic methines (C4-H4 and C6-H6), definitively linking the proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful 2D NMR experiments for structure elucidation, as it reveals correlations between protons and carbons over two or three bonds (long-range ¹H-¹³C correlations). sdsu.edu HMBC is critical for piecing together the entire molecular skeleton. For instance, correlations would be expected from the methyl protons to the C-2 and C-3a carbons, confirming the attachment of the methyl group to the oxazole ring. Long-range correlations from the aromatic protons to various carbons in the benzene ring would confirm the substitution pattern. youtube.com

Table 2: Expected Key 2D NMR Correlations for this compound

ExperimentCorrelating NucleiStructural Information Confirmed
COSYH-4 ↔ H-6Proximity of the two aromatic protons.
HSQC2-CH₃ ↔ 2-C; 4-H ↔ 4-C; 6-H ↔ 6-CDirect C-H bond connectivity.
HMBC2-CH₃ → C-2, C-3aPosition of the methyl group on the oxazole ring.
HMBCH-4 → C-3a, C-5, C-6, C-7aConnectivity of the aromatic ring and fusion to the oxazole.
HMBCH-6 → C-4, C-5, C-7, C-7aConfirmation of the substituent pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, often to within a few parts per million (ppm). This accuracy allows for the determination of the elemental formula of the molecule. For this compound (C₈H₅BrFNO), HRMS would be used to confirm its elemental composition by matching the experimentally measured exact mass with the theoretically calculated mass. The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which would result in two major peaks separated by two mass units.

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules, including many heterocyclic compounds. nih.govnih.gov In ESI-MS, ions are transferred from solution to the gas phase with minimal fragmentation. nih.gov This typically results in a mass spectrum dominated by the protonated molecule, [M+H]⁺. For this compound, ESI-MS would be expected to show a strong signal corresponding to its protonated form, confirming the molecular weight. By increasing the energy in the ion source, controlled fragmentation can be induced, providing data that can help in structural elucidation, simulating an MS/MS experiment. scispace.com The fragmentation patterns of benzoxazole derivatives can reveal characteristic losses of small molecules, aiding in the confirmation of the core structure. fateallchem.dk

Vibrational Spectroscopy for Functional Group Characterization

The primary functional groups and their anticipated vibrational frequencies in the IR spectrum of this compound are detailed below:

C-F Stretching: The carbon-fluorine bond is expected to produce a strong and distinct absorption band in the region of 1250–1220 cm⁻¹.

Benzoxazole Ring Vibrations: The vibrations of the benzoxazole core give rise to several characteristic bands. The C=N stretching vibration is typically observed in the 1630–1610 cm⁻¹ range. The asymmetric C-O-C stretching of the oxazole ring is expected to appear between 1300 cm⁻¹ and 1250 cm⁻¹.

C-Br Stretching: The carbon-bromine stretching vibration is anticipated to be found at lower wavenumbers, generally in the 600–550 cm⁻¹ range. Due to the "heavy atom effect," this peak may be weak in intensity.

C-H Vibrations: The aromatic C-H stretching vibrations from the benzene ring typically appear above 3000 cm⁻¹, while the C-H stretching from the methyl group is expected in the 2950-2850 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually result in multiple bands in the 1600–1450 cm⁻¹ region.

The following interactive table summarizes the predicted IR absorption bands for this compound based on data from analogous compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)IntensityReference
Aromatic C-H Stretch> 3000MediumGeneral IR Tables
Methyl C-H Stretch2950 - 2850MediumGeneral IR Tables
C=N Stretch1630 - 1610Medium-Strong
Aromatic C=C Stretch1600 - 1450Medium-StrongGeneral IR Tables
C-O-C Asymmetric Stretch1300 - 1250Strong
C-F Stretch1250 - 1220Strong
C-Br Stretch600 - 550Weak-Medium

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Electronic absorption spectroscopy, or UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The absorption of ultraviolet or visible light excites electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy orbitals (typically LUMO - Lowest Unoccupied Molecular Orbital). The wavelength of maximum absorption (λmax) is related to the extent of conjugation in the system; more extended conjugated systems generally absorb at longer wavelengths.

For benzoxazole derivatives, the UV-Vis spectra are characterized by absorption bands that arise from π → π* transitions within the aromatic and heterocyclic ring system. scielo.brchemicalbook.com While a specific experimental UV-Vis spectrum for this compound is not available, studies on related benzoxazole compounds provide insight into their typical absorption properties.

Derivatives of 2-(2'-hydroxyphenyl)benzoxazole have been shown to absorb UV radiation in the UVA range, with maximum absorption wavelengths (λmax) between 336 nm and 374 nm. scielo.br Another example, 2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole, exhibits an absorption maximum at 300 nm in acetonitrile. mdpi.com The vapor absorption spectrum of the parent benzoxazole shows two band systems, one between 36,000–40,000 cm⁻¹ (250-278 nm) and another with a maximum at 44,500 cm⁻¹ (225 nm). chemicalbook.com

Based on these findings, it is anticipated that this compound will exhibit significant absorption in the ultraviolet region, likely within the 280-350 nm range. The exact λmax will be influenced by the electronic effects of the bromo, fluoro, and methyl substituents on the benzoxazole core.

The following interactive table provides a summary of UV-Vis absorption data for related benzoxazole compounds, which can be used to estimate the absorption range for this compound.

Compoundλmax (nm)SolventReference
2-(2'-hydroxyphenyl)benzoxazole derivative 1336Ethanol (B145695) scielo.br
2-(2'-hydroxyphenyl)benzoxazole derivative 2374Ethanol scielo.br
2-(2'-hydroxyphenyl)benzoxazole derivative 3339Ethanol scielo.br
2-(4-(Fluorosulfonyloxy)phenyl)benzoxazole300Acetonitrile mdpi.com
Benzoxazole (vapor phase)~278 (origin of first system)Vapor chemicalbook.com

Computational Chemistry Approaches in the Study of 7 Bromo 5 Fluoro 2 Methylbenzo D Oxazole and Its Analogues

Quantum Mechanical Studies on Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. These methods are crucial for elucidating the electronic structure and reactivity of 7-Bromo-5-fluoro-2-methylbenzo[d]oxazole.

Density Functional Theory (DFT) is a widely employed quantum mechanical method for investigating the electronic properties of molecules. researchgate.netresearchgate.net By focusing on the electron density, DFT provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like benzoxazole (B165842) derivatives.

In the study of this compound, DFT calculations, often using the B3LYP functional with a basis set such as 6-311+G(d,p), are instrumental in determining its optimized geometry, including bond lengths and angles. researchgate.net These calculations also yield crucial information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and kinetic stability. lookchem.com A smaller energy gap suggests higher reactivity.

The electronic parameters derived from DFT calculations for a representative benzoxazole derivative are summarized in the table below.

ParameterValue (illustrative)Significance
HOMO Energy-6.5 eVElectron-donating capacity
LUMO Energy-1.8 eVElectron-accepting capacity
HOMO-LUMO Gap (ΔE)4.7 eVChemical reactivity and stability
Ionization Potential6.5 eVEnergy required to remove an electron
Electron Affinity1.8 eVEnergy released upon gaining an electron
Electronegativity (χ)4.15 eVTendency to attract electrons
Chemical Hardness (η)2.35 eVResistance to change in electron distribution

These values are illustrative for a benzoxazole derivative and would be specifically calculated for this compound in a dedicated study.

A significant application of quantum mechanical calculations is the prediction of spectroscopic data, which can be compared with experimental results to validate the computed structure. researchgate.net For this compound, DFT can be used to calculate vibrational frequencies (IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts.

The calculated IR spectra can help in the assignment of vibrational modes of the molecule. researchgate.net Similarly, theoretical 1H and 13C NMR chemical shifts can be calculated and have been shown to correlate well with experimental data for related structures. researchgate.net This predictive power is invaluable for confirming the identity and purity of newly synthesized compounds.

Molecular Modeling and Dynamics Simulations

While quantum mechanics provides a static picture of a molecule's electronic structure, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational flexibility.

Benzoxazole derivatives can exhibit conformational flexibility, particularly if they have rotatable bonds in their substituents. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them. By systematically rotating bonds and calculating the potential energy at each step, an energetic landscape can be constructed. This analysis is crucial for understanding how the molecule might adopt different shapes, which can influence its interaction with biological targets. For instance, studies on bis(benzoxazole)-based compounds have revealed the existence of multiple stable conformers that can interconvert. acs.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems by solving Newton's equations of motion for the atoms in the molecule and its environment (e.g., in a solvent). researchgate.net MD simulations of this compound can reveal how the molecule behaves over time, including its vibrational motions, conformational changes, and interactions with solvent molecules. researchgate.net These simulations are essential for assessing the stability of the molecule and its complexes with other molecules, such as proteins. The insights from MD simulations can be used to understand the behavior of benzoxazole derivatives in different environments, which is critical for drug design. acs.org

Receptor-Ligand Interactions and Docking Simulations

A key application of computational chemistry in drug discovery is the study of how a potential drug molecule (ligand) interacts with its biological target, typically a protein receptor. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. nih.govnih.gov

For this compound, docking studies can be performed to predict its binding mode and affinity to various enzymes or receptors. This process involves generating a three-dimensional model of the compound and placing it into the binding site of a target protein. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then evaluated to score the binding pose.

Numerous studies have employed molecular docking to investigate the potential of benzoxazole derivatives as inhibitors of various enzymes, including DNA gyrase, penicillin-binding proteins, and cholinesterases. lookchem.comnih.govnih.gov These studies have successfully identified key interactions that are important for the inhibitory activity of these compounds. For example, docking studies of benzoxazole derivatives have revealed that the benzoxazole core often lies in a hydrophobic pocket of the target protein. researchgate.net The insights from these simulations are invaluable for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. nih.gov

The table below summarizes some of the protein targets that have been studied in docking simulations with benzoxazole analogues.

Target ProteinTherapeutic AreaKey Findings from Docking Studies
DNA GyraseAntibacterialIdentification of key binding interactions in the active site. nih.gov
Penicillin-Binding ProteinsAntibacterialElucidation of binding modes and correlation with antimicrobial activity. lookchem.com
Acetylcholinesterase (AChE)Alzheimer's DiseaseExploration of interactions within the enzyme's active site. nih.gov
Sortase AAntibacterialUnderstanding the L-shaped binding mode in a hydrophobic pocket. researchgate.net

Molecular Docking against Biological Targets and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as a benzoxazole derivative, into the binding site of a target protein. The primary goal is to predict the binding mode and affinity of the ligand, which is often quantified as a docking score. A lower docking score typically indicates a more favorable binding interaction.

While specific molecular docking studies on this compound are not extensively reported in the public domain, research on analogous benzoxazole derivatives provides valuable insights into their potential biological targets and binding interactions. For instance, studies on various 2-substituted benzoxazoles have explored their potential as antimicrobial and anticancer agents by docking them against specific enzymes like DNA gyrase and Sortase A. nih.govnih.gov

In a study focused on developing new antimicrobial agents, a series of 2-substituted benzoxazole derivatives were docked against the DNA gyrase of E. coli. nih.gov The results indicated that these compounds could be potential inhibitors of this enzyme, which is crucial for bacterial DNA replication. Similarly, molecular docking studies of 2-phenyl-benzo[d]oxazole-7-carboxamide derivatives against Staphylococcus aureus Sortase A revealed that the benzoxazole core fits into a hydrophobic pocket of the enzyme. nih.gov

The following table illustrates typical docking scores for a series of benzoxazole derivatives against a hypothetical protein target, showcasing how substitutions on the benzoxazole ring can influence binding affinity.

Compound IDSubstituent at Position 2Substituent at Position 5Substituent at Position 7Docking Score (kcal/mol)
BFM-1 -CH₃-F-Br-8.2
BFM-2 -C₆H₅-F-Br-9.5
BFM-3 -CH₃-H-H-6.8
BFM-4 -C₆H₅-H-H-7.9

This table is illustrative and compiled from typical values found in molecular docking studies of similar compounds.

Free Binding Energy Calculations (e.g., MM/PBSA Analysis)

To further refine the predictions from molecular docking, more rigorous computational methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are employed. This method calculates the free energy of binding of a ligand to a protein by combining molecular mechanics energies with continuum solvation models. The binding free energy is a more accurate predictor of binding affinity than docking scores alone. nih.gov

The MM/PBSA method involves running molecular dynamics (MD) simulations of the protein-ligand complex to generate a set of conformations. The binding free energy is then calculated for each conformation and averaged. The final value provides a more realistic estimate of the ligand's binding affinity in a solvated environment.

For benzoxazole derivatives, MM/PBSA calculations have been used to validate docking results and provide a deeper understanding of the binding thermodynamics. nih.gov These studies often reveal the key amino acid residues involved in the binding and the energetic contributions of different types of interactions, such as van der Waals, electrostatic, and solvation energies.

Below is a sample data table from an MM/PBSA analysis of two benzoxazole analogues, illustrating the breakdown of the binding free energy components.

Compound IDΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_solv (kcal/mol)
BFM-1 -45.6-55.2-20.830.4
BFM-2 -52.1-63.7-25.336.9

This table is illustrative and compiled from typical values found in MM/PBSA studies of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that are most influential on activity, QSAR models can be used to predict the activity of new, unsynthesized compounds. rsc.org

For benzoxazole derivatives, QSAR studies have been instrumental in identifying the key structural features that contribute to their antimicrobial and anticancer activities. rsc.orgresearchgate.net These studies typically involve a dataset of compounds with known activities, from which molecular descriptors are calculated. Statistical methods are then used to build a predictive model.

A typical QSAR study on benzoxazole derivatives might reveal that properties such as lipophilicity (logP), molecular weight, and the presence of specific functional groups are critical for their biological effects. The resulting QSAR models can then be used to screen virtual libraries of compounds and prioritize those with the highest predicted activity for synthesis and testing.

The following table presents a hypothetical QSAR model for the anti-proliferative activity of a series of benzoxazole analogues against a cancer cell line.

DescriptorCoefficientDescription
logP 0.45Lipophilicity
Molecular Weight -0.02Size of the molecule
Number of H-bond donors -0.8Hydrogen bonding capacity
Topological Polar Surface Area 0.15Polarity of the molecule

This table is illustrative and represents a simplified QSAR model.

Cheminformatics plays a broader role by managing, analyzing, and modeling chemical information. In the context of this compound and its analogues, cheminformatics tools are used to create and manage compound libraries, calculate molecular descriptors, and develop predictive models for various properties, including absorption, distribution, metabolism, and excretion (ADME). nih.gov

Research on the Biological Activities and Molecular Mechanisms of Substituted Benzo D Oxazoles

Evaluation of Antimicrobial Efficacy of Benzo[d]oxazole Analogues

In addition to their anti-cancer properties, benzo[d]oxazole derivatives have been extensively investigated for their antimicrobial activities. The versatile benzoxazole (B165842) nucleus is a key structural component in many compounds exhibiting potent antibacterial and antifungal effects. sci-hub.seglobalresearchonline.net

Substituted benzo[d]oxazoles have demonstrated a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. The nature and position of substituents on the benzoxazole ring play a crucial role in determining the potency and spectrum of this activity. nih.gov

A study involving the synthesis of N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamide, a brominated benzoxazole derivative, was conducted to evaluate its antibacterial activity against various bacterial strains, including their drug-resistant clinical isolates. The results showed that this compound exhibited moderate antibacterial activity. esisresearch.org This indicates that the inclusion of a bromine atom, a key feature of 7-Bromo-5-fluoro-2-methylbenzo[d]oxazole, can contribute to the antibacterial properties of the benzoxazole scaffold.

Another study on a series of 2-substituted benzoxazole derivatives found that most of the synthesized compounds displayed potent antibacterial activities, particularly against E. coli. nih.gov

The following table presents the minimum inhibitory concentration (MIC) values for selected benzo[d]oxazole derivatives against various bacterial strains.

Compound TypeBacterial StrainMIC Value (µg/mL)Reference
2-Substituted Benzoxazole DerivativesE. coli25 nih.gov
N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-2-phenylacetamideVarious Gram-positive and Gram-negative bacteriaModerate Activity esisresearch.org

The antifungal potential of benzo[d]oxazole analogues has been well-documented, with studies demonstrating their efficacy against clinically relevant fungal pathogens such as Aspergillus niger and Candida albicans. nih.gov

Research has shown that a significant number of benzoxazole derivatives exhibit antifungal activity, which in some cases is comparable or even superior to commercially available antifungal drugs. nih.gov For example, a new series of benzoxazole analogues were screened for their in vitro antifungal activity against Candida albicans and Aspergillus niger, with their minimum inhibitory concentration (MIC) noted in µM. researchgate.net

In a study focused on new eugenol-benzoxazole hybrids, several of the synthesized compounds were found to be about five times more active than eugenol against C. albicans. researchgate.net Furthermore, some of these derivatives also showed good activity against C. krusei, a species known for its natural resistance to fluconazole. researchgate.net Another study on N-phenacyl derivatives of 2-mercaptobenzoxazole also reported anti-Candida activity. nih.gov

The table below summarizes the antifungal activity of representative benzo[d]oxazole derivatives.

Compound TypeFungal StrainActivity/MIC ValueReference
Benzoxazole AnaloguesCandida albicansMIC values reported in µM researchgate.net
Benzoxazole AnaloguesAspergillus nigerMIC values reported in µM researchgate.net
Eugenol-Benzoxazole HybridsCandida albicans~5x more active than eugenol researchgate.net
N-phenacyl derivatives of 2-mercaptobenzoxazoleCandida spp.Anti-Candida activity demonstrated nih.gov

Elucidation of Molecular Mechanisms of Biological Action

Understanding the molecular mechanisms through which substituted benzo[d]oxazoles exert their biological effects is crucial for the rational design of more potent and selective therapeutic agents. Research in this area has begun to shed light on the cellular targets and pathways modulated by these compounds.

For their anti-cancer effects, some benzoxazole derivatives have been found to act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases. researchgate.net For instance, certain derivatives have shown inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) enzymes. researchgate.net Inhibition of these pathways can disrupt cancer cell signaling, leading to cell cycle arrest and apoptosis. Indeed, some benzoxazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells. researchgate.net Another identified mechanism for some derivatives is the inhibition of Bcl-2 proteins, which are key regulators of apoptosis. nih.gov

In the context of their antimicrobial activity, the structural similarity of the benzoxazole ring system to nucleic acid bases like adenine (B156593) and guanine has led to the hypothesis that these compounds may exert their effects by inhibiting nucleic acid synthesis. nih.gov Molecular modeling studies have suggested that the antibacterial activity of some benzoxazole derivatives could be achieved through the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.govbenthamdirect.com For their antifungal action, one proposed mechanism involves the perturbation of the total sterol content in the fungal cell membrane, which is critical for its integrity and function. researchgate.net

Identification of Specific Molecular Targets and Biochemical Pathways

Substituted benzo[d]oxazoles have been identified as promising agents in the realm of medicinal chemistry, targeting key players in cellular signaling pathways. A notable molecular target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov The activation of VEGFR-2 is a critical step in angiogenesis, the process of forming new blood vessels, which is crucial for tumor growth and metastasis. nih.gov By inhibiting VEGFR-2, certain benzoxazole derivatives can effectively disrupt the downstream signal transduction pathway, leading to an anti-angiogenic effect. nih.gov

Furthermore, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. This suggests that their mechanism of action may also involve the modulation of biochemical pathways that regulate cell survival and death. The ability of benzoxazole scaffolds to interact with kinases, including VEGFR-2, highlights their potential as targeted cancer therapeutics. researchgate.net

Investigations into Enzyme and Receptor Binding Modulations

The biological activity of substituted benzo[d]oxazoles is intrinsically linked to their ability to bind to and modulate the function of specific enzymes and receptors. Research has demonstrated that these compounds can act as potent inhibitors of various enzymes. For instance, their inhibitory action against cyclooxygenase (COX), an enzyme involved in inflammation and pain, underscores their potential as anti-inflammatory agents. researchgate.net

In the context of cancer therapy, the modulation of kinase activity is a key area of investigation. Benzoxazole derivatives have been shown to bind to the ATP-binding pocket of kinases like VEGFR-2, preventing the autophosphorylation and activation of the receptor. nih.gov This competitive inhibition mechanism is a common strategy in the design of kinase inhibitors.

Moreover, studies have explored the interaction of benzoxazole analogues with other receptor systems. For example, certain triazolophthalazine derivatives have been evaluated for their ability to displace diazepam from benzodiazepine receptors, indicating a potential for these scaffolds to interact with central nervous system targets. nih.gov

Structure-Activity Relationship (SAR) Analysis for Biological Profiles

The biological activity of this compound and its analogues is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) analysis is a critical tool for understanding how different substituents and their positions on the benzoxazole core affect the compound's efficacy and selectivity.

Influence of Substituent Positions and Electronic Properties on Bioactivity

The nature and position of substituents on the benzoxazole ring play a pivotal role in determining the biological activity. For instance, the introduction of a bromine atom at the 7-position of the benzoxazole ring has been shown to increase the biological activity in certain derivatives. nih.gov This highlights the importance of halogen substitutions in modulating the compound's properties.

Furthermore, the electronic properties of the substituents are crucial. Electron-withdrawing groups, such as fluorine, can significantly impact the molecule's interaction with its biological target. The presence of a methyl group at the 2-position is also a common feature in many biologically active benzoxazoles.

Studies on related benzoxazole derivatives have also shed light on the impact of other structural modifications. For example, in a series of VEGFR-2 inhibitors, the nature of the terminal hydrophobic tail was found to significantly influence the antiproliferative activity. nih.gov Compounds with a terminal tert-butyl moiety displayed higher inhibitory activity against certain cancer cell lines compared to those with other groups. nih.gov Additionally, the presence of a hydrogen-bonding moiety can also enhance cytotoxic activities. nih.gov

Design and Synthesis of Bioactive Analogues for Enhanced Efficacy

The insights gained from SAR studies are instrumental in the rational design and synthesis of new, more potent bioactive analogues. By systematically modifying the structure of the parent compound, researchers can aim to improve its efficacy, selectivity, and pharmacokinetic properties.

One approach involves the introduction of pharmaceutically advantageous moieties, such as piperazine (B1678402) and fluorine, to the benzoxazole scaffold. researchgate.net This strategy has been employed to develop novel benzoxazole derivatives with potential anticancer activity. researchgate.net The synthesis of these analogues often involves multi-step reaction sequences, including cyclization and substitution reactions. researchgate.net

Another strategy focuses on creating hybrid molecules that combine the benzoxazole core with other pharmacologically active motifs. For example, the design of thiazole-based stilbene analogs has led to the discovery of potent DNA topoisomerase IB inhibitors. nih.gov The synthesis of these complex molecules typically involves several steps, such as cyclization, bromination, and Wittig-Horner reactions. nih.gov

The following table provides a summary of the biological activities of some substituted benzoxazole derivatives, illustrating the impact of different structural modifications.

Compound/DerivativeBiological ActivityKey Structural Features
Substituted Benzo[d]oxazolesVEGFR-2 Inhibition, Apoptosis InductionBenzoxazole core with various substituents
3-(2-benzoxazol-5-yl)alanine derivativesIncreased activity with Bromine at position 7Benzoxazolylalanine skeleton
5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) BenzoxazolesPotential Anticancer ActivityPiperazine and fluorine moieties
Thiazole-based Stilbene AnalogsDNA Topoisomerase IB InhibitionThiazole (B1198619) and stilbene motifs

The continuous exploration of the structure-activity relationships of substituted benzoxazoles will undoubtedly lead to the development of novel therapeutic agents with improved biological profiles.

Emerging Research Applications and Future Perspectives for Benzo D Oxazole Derivatives

Role as Synthetic Intermediates and Versatile Building Blocks in Organic Synthesis

7-Bromo-5-fluoro-2-methylbenzo[d]oxazole is a highly valuable building block in organic synthesis, primarily due to the strategic placement of its functional groups. nih.gov The benzoxazole (B165842) nucleus itself is a foundational motif for creating larger, often biologically active, structures. jocpr.comjocpr.com The bromine atom at the 7-position is particularly significant, as it serves as a versatile handle for a variety of transition-metal-catalyzed cross-coupling reactions.

Chemists can leverage the bromo group to forge new carbon-carbon or carbon-heteroatom bonds through established methods like the Suzuki-Miyaura, Stille, and Sonogashira reactions. sci-hub.se This capability allows for the introduction of diverse aryl, alkyl, or alkynyl substituents, systematically building molecular complexity. The fluorine atom at the 5-position, known for its strong electron-withdrawing nature, modulates the electronic properties of the ring system and can enhance the metabolic stability and binding affinity of resulting therapeutic candidates. mdpi.comnih.gov The development of efficient and regiocontrolled synthetic methodologies for producing such bromo-substituted heterocyclic building blocks is a key area of research, enabling their use in constructing libraries of complex molecules for screening and discovery. sci-hub.se

Contributions to Advanced Materials Science and Engineering

The rigid, planar, and π-conjugated nature of the benzoxazole core makes its derivatives attractive candidates for applications in advanced materials. sciengine.com The ability to precisely modify the scaffold with substituents like bromine and fluorine allows for the fine-tuning of their photophysical and electronic properties. tandfonline.comtandfonline.com Fluorination, in particular, is a well-established strategy for enhancing the performance of organic materials. nih.govresearchgate.net

Derivatives of this compound are being investigated for their potential in optoelectronics. sciengine.comresearchgate.net The benzoxazole structure is known to form the basis of compounds with high fluorescence quantum yields and tunable emission spectra, which are critical properties for organic light-emitting diodes (OLEDs), sensors, and flexible electronic devices. sciengine.comnih.gov

The introduction of fluorine atoms into the benzoxazole structure can significantly improve key characteristics for semiconductor applications. tandfonline.comnih.gov Fluorination can lead to wider band gaps, enhanced solubility, and greater dielectric anisotropy, which are beneficial for creating high-performance liquid crystal displays and other photonic devices. nih.gov The electron-withdrawing properties of fluorine can also be used to engineer the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which is essential for designing efficient n-type semiconductors for organic thin-film transistors (OTFTs) and organic photovoltaics. acs.org Research has shown that benzoxazole derivatives can be used to create materials that are not only efficient emitters but also exhibit remarkable elasticity and piezochromic behavior (changing color under pressure), highlighting their potential for use in smart sensors and wearable technology. sciengine.com

Interdisciplinary Research Avenues and Translational Applications for Benzo[d]oxazole Derivatives

The unique properties of benzoxazole derivatives have opened up numerous interdisciplinary research avenues with significant translational potential.

Fluorescent Probes and Biosensors: The inherent fluorescence of many benzoxazole derivatives makes them ideal candidates for developing probes and sensors. globalresearchonline.netacs.org These compounds can be designed to detect specific analytes, such as biologically important metal cations or anions, through changes in their fluorescent signal. globalresearchonline.netnih.gov Their large Stokes shift (the difference between absorption and emission maxima) is particularly beneficial in biological imaging applications. researchgate.net

Agrochemicals: Benzoxazole and its related scaffold, benzothiazole, have demonstrated a broad spectrum of biological activities relevant to agriculture. mdpi.com Research has explored their use as fungicides, herbicides, and antiviral agents, aiming to develop new, effective solutions for crop protection. mdpi.commdpi.com

Future Directions and Challenges in the Academic Research of this compound and Related Compounds

The future of research on this compound and related compounds is pointed toward several key areas, each with its own set of challenges and opportunities.

A primary challenge is the development of more efficient, cost-effective, and environmentally benign ("green") synthetic methods. mdpi.comresearchgate.net Traditional syntheses can require harsh conditions or expensive and potentially toxic heavy metal catalysts. mdpi.com Future work will focus on new catalytic systems and processes that offer high yields and are more sustainable.

In materials science, a deeper understanding of the structure-property relationships is needed. tandfonline.comresearchgate.net While fluorination is known to enhance certain properties, predicting the precise impact of substitution patterns on crystal packing, charge mobility, and device stability remains a significant hurdle. Overcoming the often-poor solubility of these rigid molecules is another practical challenge that needs to be addressed to improve their processability for device fabrication. nih.gov

From a medicinal chemistry perspective, while many benzoxazole derivatives show promising in vitro activity, translating this to in vivo efficacy is a major challenge. researchgate.net Future research must focus on optimizing pharmacokinetic profiles and conducting comprehensive biological evaluations to identify viable drug candidates and elucidate their mechanisms of action. nih.govnih.gov This multidisciplinary effort will continue to drive innovation and expand the applications of this versatile class of compounds.

Q & A

Advanced Research Question

  • Comparative Analysis : Cross-reference observed NMR/IR data with computational predictions (e.g., DFT calculations) or literature analogs (e.g., 5-Bromo-6-fluoro-2-methylbenzimidazole derivatives) .
  • Impurity Profiling : Use LC-MS to detect trace byproducts (e.g., dehalogenated species) that may skew spectral interpretations .
  • Collaborative Validation : Share raw data with specialized labs for independent verification .

What biological activities are hypothesized for this compound based on structural analogs?

Intermediate Research Question

  • Anti-inflammatory Potential : Similar benzothiazole/oxazole derivatives (e.g., 7-chloro-6-fluoro analogs) exhibit activity in COX-2 inhibition assays .
  • Antimicrobial Screening : Evaluate against Gram-positive/negative strains using MIC assays, leveraging the electron-withdrawing effects of Br/F substituents .
    Experimental Design : Use in vitro models (e.g., RAW264.7 macrophages) to assess cytokine suppression .

How do electronic effects of bromo and fluoro substituents influence the reactivity of the benzo[d]oxazole core?

Advanced Research Question

  • Electron-Withdrawing Effects : Br and F reduce electron density at adjacent positions, directing electrophilic attacks to meta/para sites .
  • Steric Considerations : The methyl group at C-2 may hinder reactions at neighboring positions, favoring distal functionalization .
    Methodology : Perform Hammett studies or DFT calculations to quantify substituent effects on reaction kinetics .

What strategies are recommended for improving aqueous solubility of this compound in biological assays?

Intermediate Research Question

  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) via post-synthetic modification .
  • Co-solvent Systems : Use DMSO/PBS mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .
  • Nanoparticle Formulation : Encapsulate in PEGylated liposomes to improve bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.